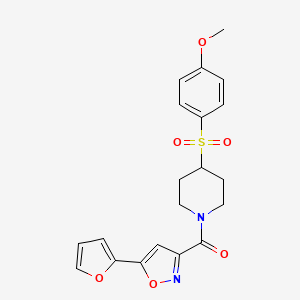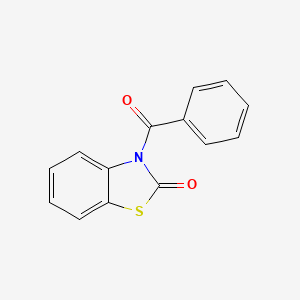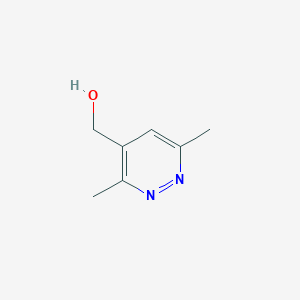
(3,6-Dimethylpyridazin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve providing the IUPAC name, molecular formula, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, often using techniques such as X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, etc.Aplicaciones Científicas De Investigación
Methanol Reforming for Hydrogen Production
Methanol can be reformed through various processes such as decomposition, partial oxidation, steam reforming, and oxidative steam reforming to produce hydrogen, a clean energy carrier. Cu-based catalysts are commonly used in these reforming reactions due to their effective kinetic, compositional, and morphological characteristics. Understanding the surface reaction mechanisms over Cu-based catalysts can provide insights into efficient hydrogen production methods (Yong et al., 2013).
Methanol Dehydration to Dimethyl Ether
Dimethyl ether (DME), produced from methanol, is a promising clean fuel and chemical precursor. The dehydration of methanol to DME has been extensively studied, with γ-Al2O3 and various zeolites being dominant catalysts. Research into catalyst preparation and analysis for this application can offer valuable insights into the efficient conversion of methanol into valuable chemical products (Bateni & Able, 2018).
Methanol as a Chemical Marker in Power Transformers
Methanol has been identified as a marker for assessing the condition of solid insulation in power transformers. It was first detected during thermal aging tests with oil-immersed insulating papers. Understanding the kinetics of methanol generation and its correlation with cellulose degradation can enhance the monitoring of cellulosic insulation aging in transformer mineral oil (Jalbert et al., 2019).
Methanotrophs Utilizing Methane to Generate Value
Methanotrophs, bacteria that use methane as their carbon source, can produce a variety of valuable products such as single-cell protein, biopolymers, and lipids. The biotechnological applications of methanotrophs in converting methane into valuable compounds demonstrate the potential for innovative uses of methanol and related compounds in environmental and industrial processes (Strong et al., 2015).
Methanol Synthesis and Catalyst Development
The synthesis of methanol from syngas (a mixture of carbon monoxide and hydrogen) involves catalysts that can lower the energy barriers of reactions. Yttria-Stabilized Zirconia (YSZ) and its combination with other metals have been explored for catalyzing C1 chemistry reactions, which include methanol synthesis. This research area is crucial for developing more efficient methods for producing methanol and related compounds (Indarto et al., 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Direcciones Futuras
This involves discussing potential future research directions, such as new synthetic methods, applications, etc.
Please consult with a chemistry professional or academic for more specific and detailed information.
Propiedades
IUPAC Name |
(3,6-dimethylpyridazin-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-7(4-10)6(2)9-8-5/h3,10H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJDFZMZULMEQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=N1)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,6-Dimethylpyridazin-4-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514410.png)
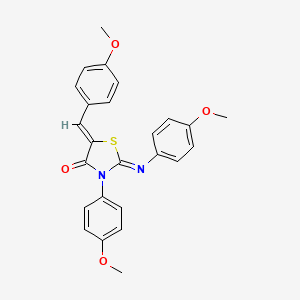
![N-Methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-ynamide](/img/structure/B2514412.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)
![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)
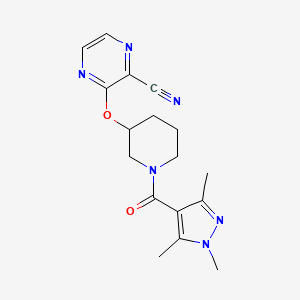
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)
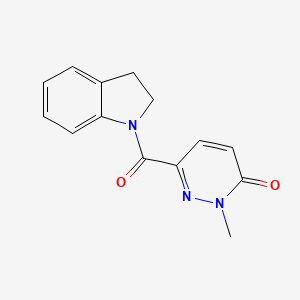
![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)
![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)
